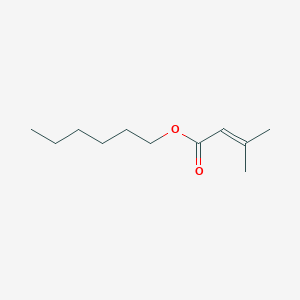
Hexyl 3-methyl-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 3-methyl-2-butenoate, also known as this compound, is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This ester is derived from 3-methyl-2-butenoic acid and hexanol, and it is known for its pleasant fruity odor, making it useful in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-methyl-2-butenoate typically involves the esterification of 3-methyl-2-butenoic acid with hexanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
3-Methyl-2-butenoic acid+HexanolAcid catalystHexyl 3-methyl-2-butenoate+Water
Industrial Production Methods
In an industrial setting, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. Additionally, enzymatic catalysis using lipases has been explored as a greener alternative for ester synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 3-methyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-methyl-2-butenoic acid and hexanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents such as peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Hydrolysis: 3-Methyl-2-butenoic acid and hexanol.
Reduction: Hexyl 3-methyl-2-butenol.
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Hexyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of Hexyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can act as a substrate for esterases, leading to its hydrolysis and release of the corresponding acid and alcohol. Additionally, its double bond can participate in various biochemical reactions, influencing cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-butenoic acid, methyl ester: Similar structure but with a methyl group instead of a hexyl group.
Hexanoic acid, 3-methyl-2-butenyl ester: Similar ester but with a different acid component.
Uniqueness
Hexyl 3-methyl-2-butenoate is unique due to its specific combination of a branched acid and a long-chain alcohol, which imparts distinct physicochemical properties and a characteristic fruity odor. This makes it particularly valuable in the flavor and fragrance industry compared to its similar compounds.
Propiedades
Número CAS |
17627-41-7 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
hexyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |
Clave InChI |
OGBQOQXYUCEIHB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=C(C)C |
SMILES canónico |
CCCCCCOC(=O)C=C(C)C |
Key on ui other cas no. |
17627-41-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















